N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a benzo[d]thiazole moiety, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Pyrazoles
are known for their broad range of chemical and biological properties . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The derivatives of pyrazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Thiazoles
, on the other hand, are found in many potent biologically active compounds . They have been used to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate amine to form the pyrazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Introduction of various functional groups leading to derivatives with altered chemical properties.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Medicine: The compound's unique structure makes it a candidate for drug discovery, especially in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.
Industry: Its chemical properties may be exploited in the development of new materials, catalysts, and other industrial applications.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.
Benzo[d]thiazole derivatives: These compounds contain the benzo[d]thiazole moiety and are used in various medicinal applications.
Carboxamide derivatives: These compounds feature the carboxamide group and are common in drug design.
Uniqueness: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to its combination of the pyrazole, benzo[d]thiazole, and carboxamide groups, which may confer unique chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may unlock even more uses for this versatile compound.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10-9-11(2)19(18-10)8-7-16-14(20)15-17-12-5-3-4-6-13(12)21-15/h3-6,9H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMNDSWDKUJDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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